molecular formula C7H9BrN2 B3433034 1-(6-Bromopyridin-3-YL)-N-methylmethanamine CAS No. 120740-04-7

1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Cat. No.: B3433034
CAS No.: 120740-04-7
M. Wt: 201.06 g/mol
InChI Key: DWEOHDUCDDTHLZ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-N-methylmethanamine (CAS 120740-04-7) is a valuable brominated pyridine derivative and chemical building block for research applications. This compound, with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol , features a bromine atom at the 2-position of the pyridine ring, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The N-methylmethanamine side chain at the 3-position enhances its properties as an intermediate in organic synthesis. Its primary research application is as a key precursor in the synthesis of more complex heterocyclic compounds, including benzothiazole derivatives investigated as DYRK1A inhibitors for potential therapeutic use in neurodegenerative disorders . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can find synonyms for this compound, including (6-Bromo-pyridin-3-ylmethyl)-methyl-amine . The hydrochloride salt of this compound (CAS 1353945-32-0) is also available for procurement .

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEOHDUCDDTHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281672
Record name 6-Bromo-N-methyl-3-pyridinemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID901281672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-04-7
Record name 6-Bromo-N-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120740-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

    • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

    • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are used for substitution reactions.

  • Major Products Formed:

    • Oxidation Products: Various carboxylic acids and ketones.

    • Reduction Products: Hydrogenated derivatives of the compound.

    • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

  • Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact mechanism depends on the context of its application.

  • Pathways Involved: The pathways can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(6-Bromopyridin-3-YL)-N-methylmethanamine with analogs differing in halogen type, substituent position, and core structure. Key differences in biological activity, synthetic pathways, and physicochemical properties are highlighted.

Halogen-Substituted Pyridine Derivatives
Compound Name Substituent Position Halogen Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 6-Br, 3-NHCH3 Br 217.07 Building block for antitubercular agents; used in nucleophilic displacement reactions
1-(6-Chloropyridin-3-YL)-N-methylmethanamine 6-Cl, 3-NHCH3 Cl 172.64 Metabolite of acetamiprid (neonicotinoid insecticide); lower electrophilicity vs. Br analog
1-(3-Bromopyridin-4-YL)-N-methylmethanamine 3-Br, 4-NHCH3 Br 217.07 Positional isomer; altered electronic properties due to bromine at 3-position

Key Observations :

  • Halogen Impact : Bromine’s larger atomic radius and higher electronegativity enhance reactivity in cross-coupling reactions compared to chlorine. This makes the bromo derivative more suitable for Suzuki-Miyaura couplings .
Aromatic Ring-Modified Analogs
Compound Name Core Structure Substituent Biological Activity Reference
1-(4-Fluorophenyl)-N-methylmethanamine Benzene 4-F, NHCH3 Intermediate in antitubercular agents (e.g., Compound 22 in ); enhanced metabolic stability
PK083 (Carbazole derivative) Carbazole 9-Ethyl, 3-NHCH3 Restores p53 signaling in cancer cells; lower genotoxicity vs. pyridine analogs
N-[(6-Bromo-3-pyridyl)methyl]-2-methoxy-N-methylethanamine Pyridine + ether 6-Br, 2-methoxyethyl Improved solubility; explored in CNS drug development due to blood-brain barrier penetration

Key Observations :

  • Solubility Modifications : Adding a methoxyethyl group () improves aqueous solubility, critical for oral bioavailability in CNS-targeted therapies.

Biological Activity

1-(6-Bromopyridin-3-YL)-N-methylmethanamine is a chemical compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C6H7BrNC_6H_7BrN, with a molecular weight of approximately 201.06 g/mol. The compound features a brominated pyridine ring and a methylated amine group, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, making it versatile in organic synthesis.

Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of specific cytochrome P450 enzymes, notably CYP2C19 and CYP2D6 . These enzymes are crucial for the metabolism of various drugs, and their inhibition can significantly influence pharmacokinetics and drug efficacy. This makes the compound particularly relevant in contexts where drug interactions are a concern, such as polypharmacy scenarios.

Interaction with Biological Targets

The compound's mechanism of action involves interaction with various biological receptors and enzymes. It can act as a ligand, modulating receptor activity through binding interactions. This capability suggests potential therapeutic applications in treating neurological disorders or conditions influenced by cytochrome P450-mediated metabolism.

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : A pyridine derivative is brominated to introduce the bromine atom.
  • Amination : The brominated product undergoes amination to form the final compound.

This synthetic route allows for efficient production while maintaining structural integrity. Continuous flow reactors may be employed in industrial contexts to optimize yield and efficiency during the synthesis process .

Case Study: Drug Interaction Studies

Research has demonstrated that this compound can alter the metabolism of co-administered drugs by inhibiting cytochrome P450 enzymes. In vitro studies have shown that this compound affects the metabolic clearance rates of several common medications, necessitating careful consideration in clinical settings where polypharmacy is common.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features and potential applications:

Compound NameCAS NumberSimilarity ScoreUnique Features
1-(6-Bromopyridin-3-yl)methanamine120740-10-50.83Lacks methyl group on nitrogen
4-((6-Bromopyridin-3-yl)methyl)morpholine364793-93-10.79Contains morpholine ring
Bis((6-bromopyridin-3-yl)methyl)amine2061979-42-60.91Dimeric structure
6-Bromo-3-methylpyridin-2-amine89466-16-00.72Different substitution pattern on pyridine

This table illustrates the diversity within this chemical family, highlighting how variations in structure can lead to different biological activities and therapeutic potentials .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(6-Bromopyridin-3-YL)-N-methylmethanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The bromine atom on the pyridine ring enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for functionalization. Optimization involves adjusting catalysts (e.g., Pd-based), solvents (e.g., DMF or THF), and temperature (60–120°C) to enhance yield and purity. Chromatography and recrystallization are critical for purification .

Q. How does the bromine substituent influence the compound's reactivity in medicinal chemistry applications?

  • Methodological Answer : The bromine atom acts as a leaving group, facilitating cross-coupling reactions to introduce diverse functional groups (e.g., aryl, alkyl). This versatility is exploited in structure-activity relationship (SAR) studies to modify pharmacokinetic properties. For example, bromine-to-amine substitution can enhance target binding affinity in receptor interaction assays .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the pyridine ring’s substitution pattern and methylamine group. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₉BrN₂; ~201.06 g/mol). Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic pathways for derivatives of this compound?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic analysis to propose routes. Input the SMILES string (CC(C1=CN=C(C=C1)Br)N) into tools like BKMS_METABOLIC to prioritize precursors with high relevance scores. These models leverage reaction databases to suggest one-step couplings or reductions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in receptor binding assays may arise from stereochemical purity (e.g., R/S enantiomers). Use chiral HPLC to isolate enantiomers and retest activity. For enzyme inhibition studies, validate assays under standardized conditions (pH 7.4, 37°C) and compare with structurally similar controls (e.g., 6-Bromo-3-methylpyridin-2-amine) .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to enzymes/receptors. The methylamine group forms hydrogen bonds with catalytic residues (e.g., in kinases), while the bromopyridine moiety engages in hydrophobic interactions. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Methodological Answer : Industrial-scale synthesis requires chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric reductions) and process analytical technology (PAT) to monitor ee in real-time. Optimize parameters like solvent polarity (e.g., ethanol vs. hexane) and temperature to minimize racemization during workup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridin-3-YL)-N-methylmethanamine
Reactant of Route 2
1-(6-Bromopyridin-3-YL)-N-methylmethanamine

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